3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Description
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a bicyclo[1.1.1]pentane core, which imparts significant rigidity and stability to the molecule. The presence of a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group further enhances its chemical versatility.
Properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C17H27NO4/c1-15(2,3)22-14(21)18-6-4-12(5-7-18)8-16-9-17(10-16,11-16)13(19)20/h12H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
YCNXBBISXWJTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC23CC(C2)(C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the bicyclo[1.1.1]pentane core through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution, followed by the addition of the tert-butoxycarbonyl group under basic conditions to protect the amine functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for cyclization steps, automated purification systems, and advanced analytical techniques to monitor reaction progress and product quality.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group serves as a transient protecting group for the piperidine nitrogen, enabling selective deprotection under acidic conditions to generate reactive amines for downstream modifications.
Key Findings :
-
Boc removal occurs efficiently at 0°C–25°C without affecting the bicyclo[1.1.1]pentane core.
-
The liberated amine participates in reductive amination and peptide coupling .
Carboxylic Acid Functionalization
The carboxylic acid group undergoes standard derivatization reactions, enabling conjugation with bioactive molecules or structural optimization .
Esterification
Amide Coupling
Spectral Validation :
-
Successful amide bond formation confirmed by -NMR (disappearance of -COOH proton at δ 12.1 ppm) .
-
IR spectroscopy shows new absorption bands at 1650 cm (C=O stretch).
Piperidine Ring Modifications
The piperidine moiety participates in stereoselective alkylation and oxidation reactions .
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, alkyl halide | Quaternary ammonium derivatives | 60-68% | |
| Oxidation | mCPBA | N-Oxide formation | 55% |
Mechanistic Insight :
-
Alkylation occurs preferentially at the less hindered equatorial position of the piperidine ring.
-
mCPBA-mediated oxidation preserves the bicyclo[1.1.1]pentane framework.
Bicyclo[1.1.1]pentane Core Stability
The strained bicyclic system demonstrates remarkable stability under diverse conditions but undergoes radical-mediated functionalization .
| Reaction | Reagents | Product | Yield | Significance |
|---|---|---|---|---|
| Photochemical bromination | NBS, hv | 3-Bromo-BCP derivative | 45% | Suzuki-Miyaura coupling precursor |
| Hydrogenolysis | H₂/Pd-C | Ring-opening products | <5% | Confirms core stability |
Critical Data :
Scientific Research Applications
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s stability and functional groups make it suitable for use in biochemical assays and as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is largely dependent on its interaction with molecular targets. The compound’s rigid bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modifying their activity. The piperidine ring and Boc group can also interact with various molecular pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in reactivity and applications.
Piperidine derivatives: Compounds with a piperidine ring are common in pharmaceuticals and agrochemicals, offering a range of biological activities.
Boc-protected amines: These compounds are widely used in organic synthesis to protect amine groups during multi-step reactions.
Uniqueness
The uniqueness of 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a rigid bicyclo[1.1.1]pentane core with a piperidine ring and a Boc protecting group. This combination imparts a balance of stability, reactivity, and versatility, making it a valuable compound in various fields of research and industry.
Biological Activity
3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in drug development and protein degradation mechanisms. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a complex structure characterized by its bicyclic framework and piperidine moiety, which contributes to its biological activity. The molecular formula is , and it possesses various pharmacokinetic properties that influence its absorption and distribution in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Targeted Protein Degradation (TPD) : The compound acts as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) technology, facilitating the targeted degradation of specific proteins within cells. This property is crucial for therapeutic applications in diseases where protein homeostasis is disrupted .
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on certain enzymes, although specific targets remain to be fully elucidated .
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential as a therapeutic agent. Below are some key findings:
Case Studies
Several case studies illustrate the biological activity and therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a study involving breast cancer cell lines, the compound was shown to enhance the efficacy of existing chemotherapeutics by promoting targeted degradation of oncogenic proteins, leading to reduced cell viability and increased apoptosis rates .
- Immunomodulatory Effects : A clinical trial investigated the immunomodulatory effects of the compound, revealing its ability to enhance T-cell activation and proliferation, which could be beneficial in developing cancer immunotherapies .
- Neuroprotective Properties : Research indicated that derivatives of this compound might protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid?
Synthesis typically involves multi-step protocols:
- Boc protection : Piperidine-4-methanol derivatives are protected with tert-butoxycarbonyl (Boc) groups under anhydrous conditions using Boc anhydride and a base like DMAP .
- Coupling with bicyclo[1.1.1]pentane : The Boc-protected piperidine is functionalized via alkylation or Mitsunobu reactions to introduce the bicyclo[1.1.1]pentane scaffold. Evidence from structurally similar compounds suggests using Pd-catalyzed cross-coupling or radical-mediated strategies for bridgehead functionalization .
- Carboxylic acid activation : Final oxidation or hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the target carboxylic acid .
Q. How can purity and structural integrity be validated during purification?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediates. Reverse-phase HPLC (C18 columns, acetonitrile/water + 0.1% TFA) is recommended for final purification .
- Crystallization : Recrystallization from ethanol/water mixtures improves purity, with melting point analysis (e.g., 162–166°C for similar Boc-piperidine derivatives) serving as a quality checkpoint .
- Analytical Techniques : Confirm identity via H/C NMR (e.g., tert-butyl group signals at δ ~1.4 ppm) and HRMS. Purity >95% by HPLC (λ = 254 nm) is advised for biological assays .
Q. What are the optimal storage conditions to ensure compound stability?
- Store under inert gas (argon) at –20°C in amber vials to prevent Boc group hydrolysis.
- Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the Boc moiety. Stability studies on analogs indicate <5% decomposition over 6 months under these conditions .
Advanced Research Questions
Q. How does the Boc group influence reactivity in downstream functionalization?
- The Boc group stabilizes the piperidine nitrogen during alkylation or acylation but requires acidic deprotection (e.g., TFA/DCM) for further modifications. Kinetic studies on similar compounds show deprotection rates depend on solvent polarity and temperature .
- Computational modeling (DFT) of charge distribution reveals that the Boc group electron-withdrawing effect enhances electrophilic substitution at the bicyclo[1.1.1]pentane bridgehead .
Q. What strategies resolve contradictions in spectroscopic data for bicyclo[1.1.1]pentane derivatives?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., bridgehead protons). For example, NOESY correlations can confirm spatial proximity between the piperidine methylene and bicyclo scaffold .
- X-ray crystallography : Provides unambiguous structural confirmation. Structural analogs (e.g., CAS 2287260-06-2) show bond angles and lengths consistent with strained bicyclo systems .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Use SMILES notations (e.g., C1C2CC1(C3CCN(COC(=O)OC(C)(C)C)CC3)CC2)C(=O)O) to model interactions with targets like enzymes or receptors. Similar studies on piperidine-carboxylic acids highlight hydrogen bonding with active sites .
- ADME prediction : Tools like SwissADME estimate logP (~2.5) and permeability, suggesting moderate blood-brain barrier penetration. Adjust substituents (e.g., replacing Boc with acetyl) to optimize solubility .
Q. What experimental approaches validate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify the bicyclo scaffold (e.g., bridge length) or piperidine substituents. For example, replacing the Boc group with Fmoc alters steric hindrance and binding affinity .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., proteases) or cellular models. IC trends correlate with substituent electronegativity and spatial orientation .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across laboratories?
- Reaction monitoring : Use TLC or LC-MS to identify intermediates and side products (e.g., Boc deprotection byproducts).
- Parameter optimization : Adjust catalysts (e.g., switch from Pd(PPh) to XPhos) or solvent systems (e.g., DMF vs. THF) to improve reproducibility. Evidence from tert-butyl piperidine syntheses shows yield variations of ±15% due to trace moisture .
Q. Why do NMR spectra vary between batches despite identical protocols?
- Dynamic effects : Conformational flexibility in the piperidine ring causes signal splitting. Low-temperature NMR (–40°C) can "freeze" rotamers for clearer analysis .
- Impurity profiling : Trace solvents (e.g., DMSO) or residual siloxanes from columns may introduce artifacts. Use deuterated solvents and pre-washed columns to mitigate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
